4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
Brand Name: Vulcanchem
CAS No.: 172982-72-8
VCID: VC20926126
InChI: InChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14)
SMILES: CN1CCN2C=CC3=C2C1=NC(=O)N3
Molecular Formula: C9H10N4O
Molecular Weight: 190.2 g/mol

4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one

CAS No.: 172982-72-8

Cat. No.: VC20926126

Molecular Formula: C9H10N4O

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one - 172982-72-8

Specification

CAS No. 172982-72-8
Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
IUPAC Name 9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-6-one
Standard InChI InChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14)
Standard InChI Key RLBABUJEVKYWJS-UHFFFAOYSA-N
Isomeric SMILES CN1CCN2C=CC3=NC(=O)NC1=C32
SMILES CN1CCN2C=CC3=C2C1=NC(=O)N3
Canonical SMILES CN1CCN2C=CC3=C2C1=NC(=O)N3

Introduction

Chemical Structure and Identification

Basic Properties and Chemical Identity

4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one is a heterocyclic organic compound with a molecular formula of C₉H₁₀N₄O and a molecular weight of 190.20 g/mol . This tetrazatricyclic structure contains multiple nitrogen atoms within its fused ring system, contributing to its unique chemical properties. The compound's structural complexity is evident in its IUPAC name: 9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-6-one.
The compound features a pyrrolo-fused pteridine scaffold with partial saturation, as indicated by the "dihydro" designation in its name. The central structural element consists of a pyrrolo ring system fused with a pteridine moiety, creating a complex tricyclic structure. The presence of the carbonyl group (C=O) at position 2 and the methyl group at position 4 further defines its chemical characteristics and reactivity profile.

Identification Codes and Registry Information

The compound has been registered in multiple chemical databases and registries, providing various identification codes that facilitate its tracking and reference in scientific literature. Table 1 summarizes the key identification parameters for this compound.
Table 1: Identification Codes and Registry Information for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one

Identification ParameterValue
CAS Registry Number172982-72-8
PubChem CID906386
DSSTox Substance IDDTXSID40358633
WikidataQ82139351
Creation Date (PubChem)2005-07-09
Last Modification (PubChem)2025-02-22
The compound was initially registered in PubChem in 2005, with the most recent update to its database entry occurring in February 2025, indicating ongoing interest or research involving this molecule .

Structural Characteristics and Chemical Properties

Molecular Structure Representation

The molecular structure of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one can be represented through various chemical notations. These representations provide insights into the compound's spatial arrangement and chemical bonding patterns, which are crucial for understanding its chemical behavior and potential interactions.
Table 2: Structural Representations of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one

Representation TypeValue
Standard InChIInChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14)
Standard InChIKeyRLBABUJEVKYWJS-UHFFFAOYSA-N
Isomeric SMILESCN1CCN2C=CC3=NC(=O)NC1=C32
SMILESCN1CCN2C=CC3=C2C1=NC(=O)N3
Canonical SMILESCN1CCN2C=CC3=C2C1=NC(=O)N3
These structural representations highlight the presence of four nitrogen atoms and one oxygen atom within the tricyclic framework, along with a methyl substituent. The SMILES notation reveals the interconnected ring systems and the specific placement of functional groups, providing a linear string representation of the compound's complex three-dimensional structure.

Physicochemical Properties

Based on its structure, 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one possesses several notable physicochemical properties. The presence of multiple nitrogen atoms and a carbonyl group suggests that this compound can participate in hydrogen bonding, both as an acceptor (through the N and O atoms) and as a donor (through the NH group). These characteristics likely influence its solubility profile and potential for intermolecular interactions.
The dihydro nature of the compound indicates partial saturation in its ring system, which affects its conformational flexibility and reactivity. The methyl substituent provides a site for potential metabolic transformations, such as oxidation, which could be relevant for pharmacokinetic studies if the compound were to be investigated for biological applications.

Nomenclature and Synonyms

Systematic Nomenclature

The naming of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one follows systematic nomenclature rules for heterocyclic compounds. The base structure is a pteridin-2-one, which is further modified with a fused pyrrolo ring and substituents. The designation "1H" indicates the position of a hydrogen on a nitrogen atom, while "4H" refers to a hydrogen at position 4, typically as part of a reduced ring or methylene group.

Alternative Names and Synonyms

Several synonyms have been documented for this compound, reflecting different naming conventions and registration processes across various chemical databases and literature sources.
Table 3: Synonyms for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one

SynonymSource
4-METHYL-5,6-DIHYDRO-1H-PYRROLO[3,2,1-DE]PTERIDIN-2(4H)-ONEPubChem
9-Methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-6-onePubChem
1H-Pyrrolo[3,2,1-de]pteridin-2(4H)-one,5,6-dihydro-4-methyl-(9CI)PubChem
4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridin-2-olPubChem
AC1LIL7NPubChem
HMS1632P09PubChem
AH-262/08798006PubChem
The variety of synonyms reflects different naming approaches, including systematic IUPAC nomenclature, registry codes, and commercial designations. The tetrazatricyclo name emphasizes the compound's tricyclic nature with four nitrogen atoms, providing an alternative systematic perspective on its structure.

Structural Relationships with Similar Compounds

Comparison with Related Pyrrolo-Fused Heterocycles

4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one belongs to a broader family of pyrrolo-fused heterocyclic compounds. Several structurally related compounds have been documented in the scientific literature, providing context for understanding the potential properties and applications of this specific compound.
One closely related structure is 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, which shares a similar partially saturated tricyclic framework but with a different arrangement of heteroatoms . Both compounds feature a dihydropyrrolo system with a carbonyl group, but the quinoline variant contains only one nitrogen atom compared to the four nitrogens in the pteridine structure.
Another structural relative is 1-methyl-5-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-1H-indole, which contains a 5,6-dihydro-4H-pyrrolo moiety but with different fusion patterns and substituents . This compound represents a more complex derivative with additional aromatic rings attached to the core pyrrolo structure.

Structural Features Shared with Bioactive Compounds

The pyrrolo-fused heterocyclic scaffold is present in various compounds with documented biological activities. For instance, pyrrolo[2,3-d]pyrimidines have been investigated as protein kinase B (PKB or Akt) inhibitors with potential antitumor properties . While 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one has a different fusion pattern, the shared pyrrolo and nitrogen-rich heterocyclic elements suggest potential for similar biological interactions.
Similarly, pyrrolo[3,2-b]pyrroles have been studied for their photophysical properties, with applications in areas such as fluorescent imaging . The structural similarities between these compounds and 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one suggest potential for photophysical investigations of the latter.

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